

# Biological activity of 1,2,3-triazole derivatives.

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## Compound of Interest

Compound Name: *Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate*

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## Anticancer Activity

1,2,3-Triazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms, including the disruption of cellular processes like cell cycle progression and the induction of apoptosis.<sup>[1][2]</sup>

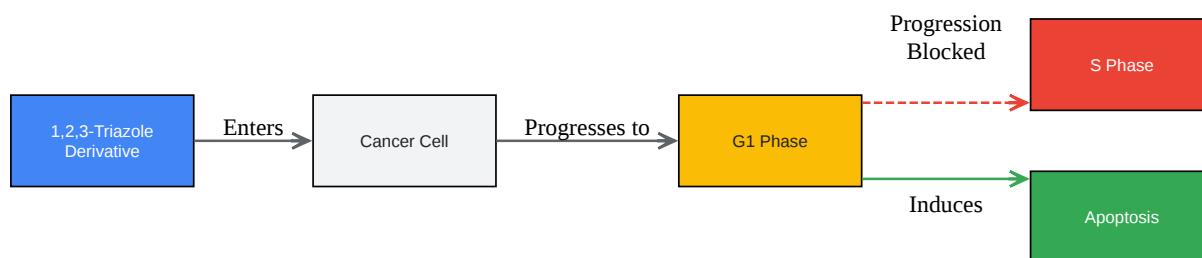
## Data Presentation: In Vitro Cytotoxicity of 1,2,3-Triazole Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Phosphonate derivative 8	HT-1080 (Fibrosarcoma)	15.13	[1]
A-549 (Lung Carcinoma)	21.25	[1]	
MCF-7 (Breast Adenocarcinoma)	18.06	[1]	
MDA-MB-231 (Breast Adenocarcinoma)	16.32	[1]	
Derivative 5	Multiple	18.32 - 31.65	[1]
Derivative 7	Multiple	18.32 - 31.65	[1]
Tetrahydrocurcumin derivative 4g	HCT-116 (Colon Carcinoma)	1.09 ± 0.17	[3]
A549 (Lung Adenocarcinoma)	45.16 ± 0.92	[3]	
Tetrahydrocurcumin derivative 4f	HCT116 (Colon Carcinoma)	15.59	
HepG2 (Hepatoma Carcinoma)	53.64	[3]	
Thymol-1,3,4-oxadiazole derivative 9	MCF-7 (Breast Cancer)	1.1	[4]
HCT-116 (Colon Cancer)	2.6	[4]	
HepG2 (Liver Cancer)	1.4	[4]	

## Mechanism of Action: Cell Cycle Arrest

Certain 1,2,3-triazole derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G0/G1 or G1 phase.[1][3] For instance, a phosphonate-containing 1,2,3-triazole

was found to arrest the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells, leading to apoptosis.[1] Similarly, a tetrahydrocurcumin-triazole hybrid was shown to cause G1 phase arrest in HCT-116 colon cancer cells.[3]



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Cell cycle arrest at the G1 phase induced by 1,2,3-triazole derivatives.

## Experimental Protocol: MTT Assay for Cytotoxicity

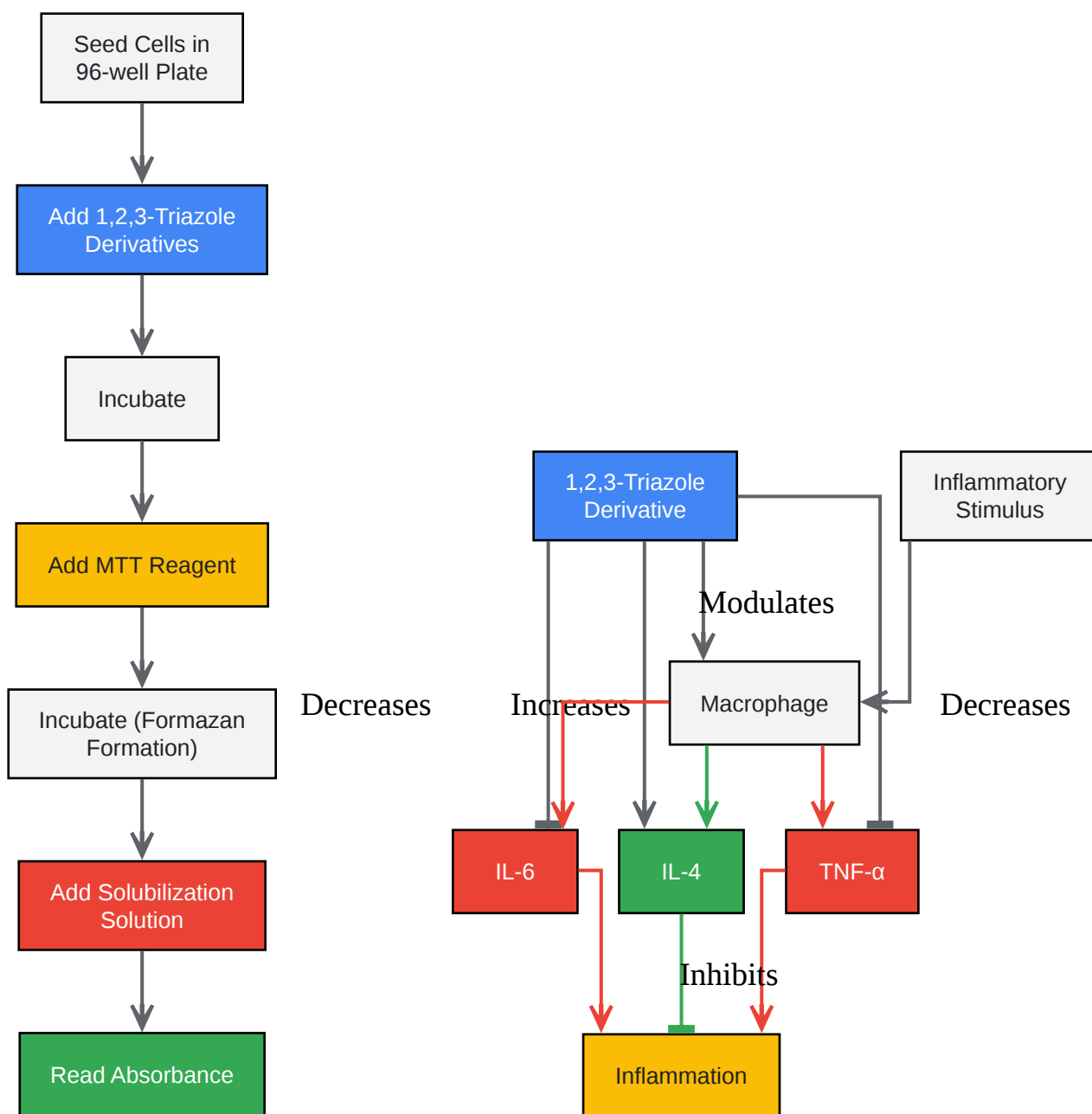
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

- 96-well microplates
- Test compound (1,2,3-triazole derivative)
- Cancer cell lines
- Culture medium
- MTT labeling reagent (0.5 mg/mL)
- Solubilization solution (e.g., DMSO)
- Microplate reader

**Procedure:**

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of  $2 \times 10^3$  cells/well in 100  $\mu$ L of culture medium.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Treatment:** Treat the cells with various concentrations of the 1,2,3-triazole derivative and incubate for the desired exposure time (e.g., 24-72 hours).<sup>[1]</sup>
- **MTT Addition:** After incubation, add 10  $\mu$ L of MTT labeling reagent to each well.
- **Formazan Formation:** Incubate the plate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.<sup>[6]</sup> The absorbance is directly proportional to the number of viable cells.



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